2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-ol dihydrochloride
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Overview
Description
2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-ol dihydrochloride, also known as MPP, is a synthetic molecule that has been used in a variety of scientific applications. MPP is a small molecule that is composed of two nitrogen atoms, two oxygen atoms and two carbon atoms. It is a white crystalline solid with a molecular weight of 214.2 g/mol. MPP has a melting point of 144-145 °C and a boiling point of 374 °C.
Scientific Research Applications
Chemical Structure and Tautomerism Research into the chemical structure and tautomerism of compounds related to 2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-ol dihydrochloride has provided insights into their molecular behavior. Studies have synthesized and analyzed the structure of similar compounds, demonstrating the existence of these compounds in crystal as zwitterionic structures, with implications for their chemical reactivity and stability (B. I. Buzykin et al., 2014).
Molecular Interactions and Pharmacology Investigations into the molecular interactions of related compounds have highlighted their potential pharmacological applications. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been studied for its potent and selective antagonism of the CB1 cannabinoid receptor, showcasing the diverse pharmacological potentials of such molecules (J. Shim et al., 2002).
Antibacterial and Antimicrobial Activity Compounds with structural similarities have also been evaluated for their antibacterial and antimicrobial properties. One study developed a method for synthesizing novel derivatives that were tested as antibacterial agents, suggesting potential applications in developing new antimicrobial therapies (Narmada Muthineni et al., 2016).
Synthesis and Characterization Research has also focused on the synthesis and characterization of similar compounds, exploring their applications in various fields, including material science and drug development. An example includes the efficient synthesis of novel 5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols derivatives, highlighting the versatility of these compounds in chemical synthesis and potential drug discovery applications (A. Alizadeh et al., 2014).
properties
IUPAC Name |
2-methyl-5-piperidin-2-yl-1H-pyrazol-3-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-9(13)6-8(11-12)7-4-2-3-5-10-7;;/h6-7,10-11H,2-5H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLIZOLRNJOLMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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